molecular formula C9H8N2O B1594119 8-Aminoquinolin-6-ol CAS No. 7402-16-6

8-Aminoquinolin-6-ol

Cat. No.: B1594119
CAS No.: 7402-16-6
M. Wt: 160.17 g/mol
InChI Key: XSAFKWKVRFZBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoquinolin-6-ol, also referred to as 8-aminoquinoline-6-ol, is an organic compound with the molecular formula C9H7NO. It is a colorless solid that is soluble in organic solvents. This compound is a versatile compound used in a wide range of applications, including in the synthesis of pharmaceuticals, in the synthesis of insecticides, and as an intermediate in the manufacture of dyes.

Scientific Research Applications

Antimalarial Activity and Mechanism

8-Aminoquinoline compounds, including derivatives like primaquine and tafenoquine, play a crucial role in antimalarial therapy, particularly for treating and preventing malaria relapse caused by Plasmodium vivax and Plasmodium ovale. These compounds are effective against the dormant liver stage of the malaria parasite, known as hypnozoites, offering a radical cure. The antimalarial activity of 8-aminoquinolines involves interference with the parasite's electron transport and DNA synthesis. However, their use is limited by hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, which necessitates careful patient screening before administration (Baird, 2019).

Antiparasitic Activities Beyond Malaria

The scope of 8-aminoquinolines extends beyond malaria treatment. These compounds have shown efficacy in animal models against various parasites, including Leishmania donovani, responsible for leishmaniasis, and Pneumocystis carinii, which causes pneumonia in immunocompromised individuals. The antiparasitic activity is attributed to the compounds' ability to induce oxidative damage in the parasites, leading to their death. This broad-spectrum antiparasitic activity highlights the potential of 8-aminoquinolines in treating diverse infectious diseases (Nanayakkara et al., 2008).

Role in Overcoming Drug Resistance

8-Aminoquinolines offer a strategic advantage in combating drug-resistant strains of Plasmodium. Their unique mechanism of action and ability to target multiple parasite stages, including gametocytes and liver stages, make them invaluable in resistance management strategies. Incorporating 8-aminoquinolines into combination therapies could help in mitigating the spread of resistance and ensuring the longevity of antimalarial arsenals (Marcsisin et al., 2014).

Pharmacokinetics and Metabolism

The efficacy of 8-aminoquinolines is significantly influenced by their pharmacokinetics and metabolism, which involves cytochrome P450 enzymes, especially CYP2D6. The metabolic activation of these compounds is crucial for their antimalarial activity, which also underscores the importance of understanding genetic variations in the target population that could affect drug metabolism and efficacy. This knowledge is critical for personalized medicine approaches in malaria treatment, ensuring that patients receive the most effective care based on their genetic makeup (Pybus et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 8-Aminoquinolin-6-ol, a member of the 8-aminoquinoline family, are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans . They are administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is suggested that the mitochondria may be the biological target of this compound . Specifically, it accumulates within the mitochondria, resulting in swelling and structural changes within the inner membranes .

Biochemical Pathways

This compound affects the biochemical pathways of the malaria parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of primaquine, a prototype 8-aminoquinoline drug . Primaquine has a much shorter elimination half-life compared to tafenoquine, another 8-aminoquinoline (6 hours vs 14 days) . Excretion studies using 14 C-labeled primaquine demonstrated that 64% of the radio label was found in the urine within 143 hours after an oral dose .

Result of Action

The result of the action of this compound is the prevention of infection or relapse, cure of disease, and prevention of transmission of the infection . It kills asexual blood stages and sterilizes the sexual-stage gametocytes .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. One of the major factors is the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in individuals . This is a common genetic abnormality in human beings, especially where malaria is or has been endemic . The hemolytic toxicity of many 8-aminoquinolines, including this compound, is a major concern in G6PD-deficient individuals .

Properties

IUPAC Name

8-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAFKWKVRFZBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288258
Record name 8-Amino-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-16-6
Record name 7402-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Amino-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7402-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoquinolin-6-ol
Reactant of Route 2
8-Aminoquinolin-6-ol
Reactant of Route 3
Reactant of Route 3
8-Aminoquinolin-6-ol
Reactant of Route 4
8-Aminoquinolin-6-ol
Reactant of Route 5
8-Aminoquinolin-6-ol
Reactant of Route 6
Reactant of Route 6
8-Aminoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.